molecular formula C8H6Cl2O2 B1628743 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole CAS No. 68119-28-8

2,2-Dichloro-5-methyl-2H-1,3-benzodioxole

Cat. No. B1628743
CAS RN: 68119-28-8
M. Wt: 205.03 g/mol
InChI Key: QLFSOKIYRLXWGT-UHFFFAOYSA-N
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Description

2,2-Dichloro-5-methyl-2H-1,3-benzodioxole, also known as MDMA, is a psychoactive substance that has gained significant attention due to its potential therapeutic applications in treating mental health disorders. MDMA is a synthetic compound that belongs to the class of amphetamines and is commonly referred to as ecstasy or molly. In recent years, several scientific studies have been conducted to explore the potential benefits of MDMA in treating post-traumatic stress disorder (PTSD) and other mental health conditions.

Scientific Research Applications

Green Synthesis and Biological Evaluation

A significant application of derivatives related to 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole is in the eco-sustainable synthesis of compounds with potential biological activities. For example, one-pot, microwave-assisted green synthesis methods have been developed for derivatives of 2-phenyl 1,3-benzodioxole, demonstrating significant anticancer, antibacterial, and DNA-binding potential (Gupta et al., 2016). These methods emphasize the need for simple, fast, and effective synthesis approaches that minimize side effects while enhancing activity.

Photocatalytic Synthesis

Photocatalysis represents another area where derivatives of 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole find application. A mild and general method for synthesizing 2-substituted 1,3-benzodioxoles has been reported, leveraging photocatalyzed activation of methylene hydrogen atoms. This method facilitates the synthesis of potentially bioactive compounds without the interference of substituents on the benzene ring, highlighting the versatility and efficiency of photocatalytic processes in organic synthesis (Ravelli et al., 2011).

Synthesis of Medicinal Intermediates

The compound also plays a role in the synthesis of important medicinal intermediates. A study demonstrated the synthesis of 1,3-Benzodioxole, a key intermediate in medicine, from catechol by cyclization with dichloromethane, achieving an overall yield of 57.2%. This process underlines the importance of 1,3-benzodioxole derivatives in the preparation of pharmaceutical intermediates, offering a pathway to structurally complex and biologically important molecules (Yu, 2006).

Biological Activities and Environmental Impact

While focusing on the positive applications, it's also crucial to acknowledge the broader impact of related compounds. For instance, benzotriazole and its derivatives, which share a similar structural motif with 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole, have been studied for their environmental persistence and toxicity. These studies are essential for understanding the ecological footprint of such compounds and ensuring their responsible use and disposal (Pillard et al., 2001).

properties

IUPAC Name

2,2-dichloro-5-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFSOKIYRLXWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(O2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604981
Record name 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-5-methyl-2H-1,3-benzodioxole

CAS RN

68119-28-8
Record name 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Reactant of Route 2
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Reactant of Route 3
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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